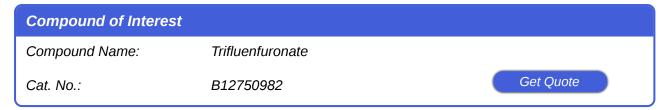


Trifluenfuronate: A Technical Guide to Its Core Intellectual Property

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluenfuronate is an emerging pesticide with significant nematicidal and acaricidal activities. [1][2] Its novel mode of action and chemical structure have garnered attention within the agrochemical industry. This technical guide provides an in-depth overview of the core intellectual property surrounding **Trifluenfuronate**, including patent landscapes, key experimental data, and a detailed examination of its mechanism of action. The information is tailored for researchers, scientists, and professionals involved in the development of new crop protection agents.

Core Patent and Intellectual Property Landscape

The primary intellectual property protecting **Trifluenfuronate** is centered around a key patent filed by Shandong United Pesticide Industry Co., Ltd. This patent covers the nematicidal composition and its application.

Table 1: Core Patent Information for Trifluenfuronate



| Patent | Assignee | Publication | Application | Application | Estimated |
|------------------|--|-------------|--------------------|-------------|------------|
| Number | | Date | Number | Date | Expiration |
| CN10634288 2A | Shandong United Pesticide Industry Co., Ltd. | 2017-01-25 | CN20161072 1629 | 2016-08-25 | 2036-08-25 |

Source: ChemRobotics[1]

The patent landscape for related compounds and formulations is broader, with several patents covering insecticidal compositions and synthesis methods for fluorinated compounds which may be relevant to the production and application of **Trifluenfuronate**.[3][4][5]

Table 2: Chemical and Physical Properties of Trifluenfuronate

| Property | Value | |
|------------------|--|--|
| IUPAC Name | mixture of 60–80% trans-isomers 3,4,4- trifluorobut-3-enyl (2RS,3RS)-2-(2- methoxyphenyl)-5-oxotetrahydrofuran-3- carboxylate and 40–20% of the cis-isomers 3,4,4-trifluorobut-3-enyl (2RS,3SR)-2-(2- methoxyphenyl)-5-oxotetrahydrofuran-3- carboxylate | |
| CAS Registry No. | 2074661-82-6 | |
| Chemical Formula | C16H15F3O5 | |
| Activity | Nematicide, Acaricide | |
| Mode of Action | β-oxidation inhibitor based on mitochondrial fatty acid metabolism | |

Source: University of Hertfordshire, Compendium of Pesticide Common Names[2][6]



Experimental Protocols

The evaluation of **Trifluenfuronate**'s efficacy relies on standardized bioassays to determine its nematicidal and acaricidal activities. The following are detailed methodologies for key experiments.

Nematicidal Activity Assay (In Vitro)

This protocol is adapted from studies on the nematicidal activity of related compounds against root-knot nematodes (Meloidogyne incognita).[1][6]

Objective: To determine the median lethal concentration (LC50) of **Trifluenfuronate** against second-stage juveniles (J2) of M. incognita.

Materials:

- Trifluenfuronate technical grade
- M. incognita J2 suspension
- 24-well microplates
- Solvent (e.g., DMSO, acetone)
- Surfactant (e.g., Tween 80)
- Sterile water
- Incubator

Procedure:

- Preparation of Test Solutions: Prepare a stock solution of Trifluenfuronate in a suitable solvent. A series of dilutions are then made in sterile water containing a surfactant to ensure solubility and uniform distribution.
- Nematode Suspension: Prepare a suspension of freshly hatched M. incognita J2 in sterile water at a concentration of approximately 100-200 J2 per 100 μL.



- Assay Setup: Add 100 μL of each Trifluenfuronate dilution to the wells of a 24-well plate. A
 control group with only water and surfactant should be included.
- Inoculation: Add 100 μL of the J2 suspension to each well.
- Incubation: Incubate the plates at 25-28°C for 24, 48, and 72 hours.
- Mortality Assessment: After incubation, observe the nematodes under a microscope.
 Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.
- Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.

Acaricidal Activity Assay (Contact Bioassay)

This protocol is based on standard methods for evaluating the efficacy of acaricides against spider mites (Tetranychus urticae).

Objective: To determine the contact toxicity of **Trifluenfuronate** to adult female spider mites.

Materials:

- Trifluenfuronate technical grade
- Adult female Tetranychus urticae
- Leaf discs (e.g., bean or strawberry)
- · Petri dishes with moist filter paper
- Spraying apparatus (e.g., Potter spray tower)
- Solvent and surfactant

Procedure:

 Preparation of Leaf Discs: Place leaf discs with the adaxial surface facing up on moist filter paper in Petri dishes.



- Mite Infestation: Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.
- Preparation of Test Solutions: Prepare a series of dilutions of Trifluenfuronate in water with a suitable surfactant.
- Application: Spray the leaf discs infested with mites with the test solutions using a calibrated spraying apparatus to ensure uniform coverage. A control group is sprayed with water and surfactant only.
- Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 16:8 h light:dark photoperiod).
- Mortality Assessment: Assess mite mortality at 24, 48, and 72 hours post-treatment under a stereomicroscope. Mites that are unable to move when prodded are considered dead.
- Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.

Mechanism of Action: Inhibition of Mitochondrial β -Oxidation

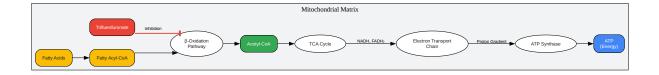
Trifluenfuronate's mode of action is the inhibition of mitochondrial fatty acid β -oxidation.[7] This disruption of a fundamental energy-producing pathway leads to the death of the target organisms. A similar mechanism has been detailed for the acaricide flupentiofenox, which provides a model for understanding **Trifluenfuronate**'s effects.[4][5]

The inhibition of β -oxidation leads to a depletion of acetyl-CoA, which is a crucial substrate for the citric acid cycle (TCA cycle). This, in turn, reduces the production of NADH and FADH₂, essential electron donors for the electron transport chain. The ultimate consequence is a significant decrease in ATP synthesis, leading to cellular energy depletion and death.[8]

Signaling Pathway and Experimental Workflow

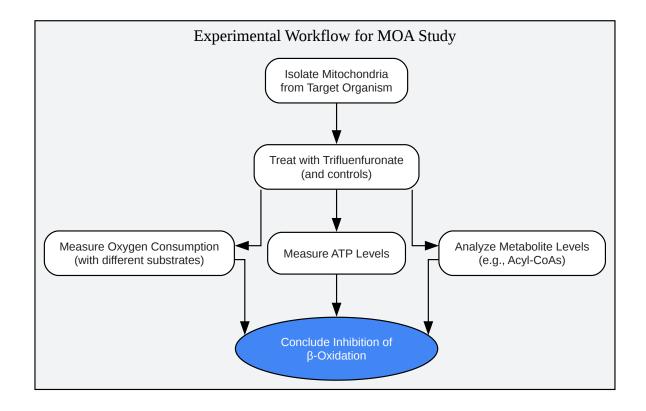
The following diagrams illustrate the proposed mechanism of action and a general workflow for its investigation.





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Caption: Proposed mechanism of **Trifluenfuronate** action.



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